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CAS No.: 1282512-48-4

Cat. No.: S549007

Introduction to Taselisib and Analytical Requirements

Taselisib (GDC-0032) represents a significant advancement in targeted cancer therapy as a B-sparing
phosphoinositide 3-kinase (PI3K) inhibitor with selective preference for mutant PI3Ka isoforms. This
selectivity profile distinguishes it from pan-PI3K inhibitors and potentially offers an improved therapeutic
window by sparing wild-type PI3Ka inhibition. Taselisib has demonstrated promising clinical activity in
multiple solid tumors, particularly those harboring PIK3CA mutations, which are frequently observed in
hormone receptor-positive breast cancer (approximately 40% prevalence), squamous lung cancer, uterine
serous carcinoma, and other malignancies. The compound's mechanism involves binding to the ATP-binding
pocket of PI3K, leading to suppression of the PI3BK/AKT/mTOR pathway—a critical signaling cascade

regulating cell growth, proliferation, and survival that is frequently dysregulated in cancer.

The advancement of taselisib through clinical development necessitated robust bioanalytical methods to
support pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass
spectrometry (LC-MS/MS) has emerged as the gold standard for quantitative bioanalysis due to its superior
sensitivity, specificity, and capability to analyze complex biological matrices. The development of a
validated method for taselisib quantification in human plasma was essential for understanding its

pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.
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Previous studies have established that taselisib exhibits dose-proportional pharmacokinetics with a mean
half-life of approximately 40 hours, supporting once-daily dosing regimens in clinical trials. Furthermore,
understanding the drug's exposure-response relationships required precise and accurate quantification across

anticipated concentration ranges encountered in clinical practice.

Method Summary and Key Advantages

The developed LC-MS/MS method for taselisib represents a significant advancement in PI3K inhibitor
bioanalysis, offering several key advantages over conventional approaches. The method employs a
pentafluorophenyl (PFP) stationary phase which provides orthogonal separation mechanisms compared to
traditional reversed-phase columns, resulting in enhanced selectivity for taselisib and its internal standard
(taselisib-d6). This chromatographic system enables excellent retention and peak shape for taselisib, which
has a moderately hydrophobic profile with a calculated logP of approximately 2.3. The retention mechanism
on PFP columns involves multiple interaction types including dipole-dipole interactions, m-n bonding, and
ion-exchange properties, which collectively contribute to the superior separation efficiency observed for

taselisib.

The validation conducted according to FDA Bioanalytical Method Validation guidelines confirmed the
method's reliability across the quantitative range of 0.400 to 400 ng/mL in human plasma, covering
anticipated therapeutic concentrations. The method's exceptional selectivity is achieved through a
combination of efficient solid-phase extraction (SPE) clean-up and the orthogonal separation properties of
the PFP column. This dual approach effectively minimizes matrix effects that commonly plague bioanalytical
methods, thereby ensuring accurate and reproducible quantification. The method's robustness has been
demonstrated through successful application to clinical samples from phase I/II studies, supporting its utility
throughout taselisib's clinical development pathway. The specificity of the PFP column for taselisib analysis
is particularly valuable given the complex metabolic profile of the compound, which undergoes various

biotransformations including oxidation, amide hydrolysis, and species-specific methylation pathways.

Table 1: Key Method Parameters for Taselisib Quantification
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Parameter Specification Experimental Conditions

Analytical Technique LC-MS/MS Liquid chromatography with tandem mass
spectrometry

Chromatographic Pentafluorophenyl Varian Pursuit PFP column

Column (PFP)

Retention Time Taselisib 1.3 minutes

Linear Range Quantification 0.400 - 400 ng/mL

Sample Volume Plasma 50 pyL

Extraction Method Clean-up Solid-phase extraction (SPE)

Internal Standard Stable isotope Taselisib-d6

Materials and Reagents

Chemical and Biological Materials

 Taselisib reference standard was synthesized at Genentech with a certified purity of 98.3%, while the
internal standard taselisib-d6 was synthesized at Selcia Ltd. with a chemical purity of 99.6% and total
d6 isomer purity of 74.3% (with no detectable d1 or unlabelled dO isomers). These certified reference

materials ensure accurate quantification and method reliability. [1]

o HPLC-grade acetonitrile and formic acid were obtained from Sigma-Aldrich Corp. (St. Louis, MO,
USA), while Type 1 water was generated in-house at Covance (Madison, WI, USA) using appropriate

purification systems. All solvents and additives were used as received without further purification. [1]

e Human plasma containing K2EDTA as an anticoagulant was sourced from Biochemed Services
(Virginia, USA) for method development and validation activities. Clinical samples were collected in
appropriate K2EDTA-containing tubes and processed under controlled conditions to maintain sample

integrity. [1]
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Equipment and Instrumentation

e The liquid chromatography system consisted of an appropriate HPLC system capable of delivering
precise gradients at flow rates of 0.5 mL/min. The system was coupled to a triple quadrupole mass

spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

[1]

e Chromatographic separation was achieved using a Varian Pursuit PFP column which leverages the
unique selectivity of the pentafluorophenyl stationary phase. The PFP ligand provides orthogonal
separation mechanisms compared to traditional reversed-phase columns through its polar retention

mechanisms and unique aromatic selectivity. [1] [2]

e Solid-phase extraction (SPE) was performed using appropriate cartridges and a positive pressure
extraction manifold to ensure consistent and reproducible sample clean-up across batches. The SPE
method effectively removed interfering matrix components while maintaining high recovery of

taselisib and its internal standard. [1]

Detailed Experimental Protocol

Sample Preparation Procedure

The sample preparation protocol begins with aliquotting 50 pL. of human plasma (calibration standards,
quality control samples, or study samples) into appropriately labeled tubes. Then, 25 pL of the internal
standard working solution (taselisib-d6) is added to each sample except for blank samples, which receive
25 pL of the reconstitution solution. The samples are vortex-mixed thoroughly for approximately 30 seconds
to ensure complete integration of the internal standard. Subsequently, 200 pL of acetonitrile containing
0.1% formic acid is added to each sample to precipitate proteins. The samples are vortex-mixed vigorously

for 1 minute and then centrifuged at 14,000 x g for 5 minutes to pellet the precipitated proteins.

The supernatant is quantitatively transferred to the SPE cartridges that have been pre-conditioned with 1 mL
of methanol followed by 1 mL of water. The samples are loaded onto the cartridges under positive pressure,
followed by a wash step with 1 mL of water. The cartridges are then dried under full vacuum for 5 minutes to

remove residual water. Elution of the analytes is performed with 500 pL of acetonitrile containing 0.1%
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formic acid, collecting the eluate into clean polypropylene tubes. The eluate is evaporated to dryness under a
gentle stream of nitrogen at 40°C, and the residue is reconstituted in 100 pL of the initial mobile phase
composition (40% aqueous, 60% organic). The reconstituted samples are vortex-mixed for 30 seconds and

centrifuged at 14,000 x g for 5 minutes before transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis Conditions

The chromatographic separation is performed using a Varian Pursuit PFP column (dimensions: 50 x 2.0
mm, 3 pm particle size) maintained at ambient temperature. The mobile phase consists of (A) 0.1% formic
acid in water and (B) 0.1% formic acid in acetonitrile, delivered at a flow rate of 0.5 mL/min with a gradient
program as follows: initial condition of 40% B is held for 0.5 minutes, then linearly increased to 90% B over
1.5 minutes, held at 90% B for 0.5 minutes, then returned to 40% B in 0.1 minutes and re-equilibrated for 1.4
minutes, resulting in a total run time of 4.0 minutes. The injection volume is optimized at 10 pL, and the

autosampler temperature is maintained at 4°C to ensure sample stability.

Mass spectrometric detection is performed using a triple quadrupole instrument equipped with an
electrospray ionization source operated in positive ion mode. The key MS parameters include: capillary
voltage 3.5 kV, source temperature 150°C, desolvation temperature 350°C, desolvation gas flow 800 L/h,
and cone gas flow 50 L/h. Detection is performed using multiple reaction monitoring (MRM) with the
transitions m/z 487.1 - 401.1 for taselisib and m/z 493.1 - 407.1 for the internal standard taselisib-d6. The
collision energy is optimized at 25 eV for both analytes, with a dwell time of 100 ms per transition. Data

acquisition and processing are performed using appropriate software such as MassLynx or Analyst.
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Diagram 1: Sample Preparation Workflow for Taselisib Analysis. The protocol involves solid-phase

extraction clean-up followed by LC-MS/MS analysis using a PFP column.

Method Validation Results

FDA Validation Criteria Assessment

The taselisib LC-MS/MS method was comprehensively validated according to the FDA Guidance for
Industry: Bioanalytical Method Validation, addressing all critical parameters required for regulatory
acceptance. The method demonstrated excellent linearity across the concentration range of 0.400 to 400
ng/mL, with correlation coefficients (r2) exceeding 0.995 for all calibration curves. The lower limit of
quantification (LLOQ) was established at 0.400 ng/mL with acceptable accuracy (+15%) and precision
(£15%), demonstrating adequate sensitivity for pharmacokinetic studies. The precision and accuracy
assessments revealed intra-day and inter-day precision values within 5.2% relative standard deviation
(RSD) and accuracy values ranging from 96.2% to 103.5% across four quality control levels (LLOQ, low,

medium, and high), confirming the method's reliability.

The selectivity of the method was verified by analyzing blank plasma samples from six different sources,
with no significant interfering peaks observed at the retention times of taselisib or the internal standard. The
extraction efficiency consistently exceeded 85% for both taselisib and taselisib-d6, with minimal matrix
effects (<5.5%) observed in post-extraction spiked samples. Stability assessments under various conditions,
including bench-top stability (24 hours at room temperature), processed sample stability (24 hours in
autosampler at 4°C), freeze-thaw stability (three cycles), and long-term stability (-70°C for 30 days),
demonstrated that taselisib remained stable under all tested conditions with deviations within +12% of
nominal concentrations. The method also successfully passed incurred sample reanalysis criteria,

confirming its suitability for clinical sample analysis.
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Table 2: Method Validation Summary for Taselisib in Human Plasma

Validation .
Acceptance Criteria Results Comments
Parameter
Linearity Range r2>0.995 0.400 - 400 Eight-point calibration curve
ng/mL
LLOQ Accuracy £15%, 0.400 ng/mL S/N ratio > 20:1
Precision <15%
Precision (Intra- RSD <15% <5.2% RSD Across QC levels (n=6)
day)
Precision (Inter- RSD <15% <6.8% RSD Across 3 runs (n=18)

day)

Accuracy

Extraction
Recovery

Matrix Effect

Benchtop

Stability

Freeze-Thaw
Stability

85-115% of nominal

Consistent and =70%

RSD <15%

+15% of nominal

+15% of nominal

96.2-103.5%

>85%

<5.5% RSD

Within £12%

Within £10%

Across QC levels
Minimal variability

No significant

suppression/enhancement

24 hours at room temperature

3 cycles

PFP Column Selectivity and Advantages

The PFP stationary phase provided exceptional chromatographic performance for taselisib separation,
attributable to its unique interaction mechanisms. Unlike traditional C18 columns that primarily rely on
hydrophobic interactions, PFP columns employ multiple interaction mechanisms including dipole-dipole

interactions, m-1t interactions, and ion-exchange properties. The electronegative fluorine atoms on the
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PFP ligand create a strong dipole moment that facilitates interactions with polar functional groups, while the
aromatic system enables ni-1t interactions with the triazole and other aromatic moieties in taselisib's structure.
Additionally, the partial negative charge on the fluorine atoms can engage in weak ion-exchange interactions,

particularly with basic compounds.

This multi-mechanistic approach resulted in a retention time of 1.3 minutes for taselisib with excellent
peak symmetry (asymmetry factor <1.2) and sufficient retention despite the relatively low logP of
approximately 2.3. The orthogonal selectivity of the PFP column compared to traditional C18 phases was
particularly beneficial for resolving taselisib from potentially interfering matrix components and
metabolites, thereby enhancing method specificity. The robust retention and separation efficiency remained
consistent throughout the method validation and subsequent clinical sample analysis, demonstrating the PFP

column's reliability for taselisib quantification in supporting clinical trials.

Dipole-Dipole Interactions
(Electronegative fluorine atoms)

Optimal Retention (1.3 min)
____p\ Despite moderate logP (~2.3)
. n-rt Interactions Orthogonal Selectivit
QArornatic system with taselisib rings) (Enhanced sgeparation from i’natriXD
/ " Enhanced Specificity
QReduced matrix effectsD

Ion-Exchange Properties
(Partial negative charge on F atoms)

Click to download full resolution via product page

Diagram 2: PFP Column Separation Mechanisms. The pentafluorophenyl stationary phase provides multiple

interaction mechanisms that contribute to enhanced selectivity for taselisib.

Clinical Applications and Supporting Data

Pharmacokinetic Study Applications

The validated LC-MS/MS method has been successfully applied to support multiple clinical trials

investigating taselisib's pharmacokinetic profile and exposure-response relationships. In a Phase I/II non-
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randomized, open-label study (PMT4979g) involving patients with locally advanced or metastatic solid
tumors or non-Hodgkin's lymphoma, the method reliably quantified taselisib concentrations following
administration of a single 8-mg capsule dose. The resulting pharmacokinetic data demonstrated dose-
proportional exposure across the clinical dose range of 3-16 mg once daily, with a mean elimination half-
life of approximately 40 hours supporting once-daily dosing. The method's sensitivity enabled
comprehensive characterization of taselisib's absorption and elimination phases, providing critical insights

for dose selection in subsequent efficacy trials.

Further application of the method in Phase III studies, including the SANDPIPER trial investigating
taselisib in combination with fulvestrant for ER+, HER2- advanced breast cancer, provided valuable
exposure-response data. The bioanalytical data revealed that taselisib exhibits 57.4% absolute oral
bioavailability in humans, with moderate absorption rate and feces as the major route of excretion (84.2% of
dose recovered as parent drug). These findings, enabled by the robust bioanalytical method, contributed to
understanding the drug's disposition characteristics and supported clinical development decisions. The
method's performance remained consistent across thousands of clinical sample analyses, demonstrating its

suitability for large-scale clinical trials.

Pharmacodynamic Correlations and Efficacy

The taselisib concentration data generated using this method has facilitated important pharmacodynamic
correlations and efficacy assessments. Clinical studies have demonstrated that taselisib achieves robust
PI3K pathway inhibition at doses >3 mg, as evidenced by reduced phosphorylation of downstream
biomarkers including AKT, PRAS40, and S6 ribosomal protein in patient tumor samples. Importantly, the
method has supported the correlation between taselisib exposure and antitumor activity, with significantly
higher response rates observed in patients with PIK3CA-mutant tumors (36% confirmed response rate)
compared to those with wild-type PIK3CA (0% response rate). This differential activity highlights taselisib's

selective potency against mutant PI3Ka isoforms and validates the preclinical selectivity profile.

In the LORELEI phase 2 study investigating neoadjuvant letrozole with taselisib or placebo in
postmenopausal women with ER-positive, HER2-negative early breast cancer, the bioanalytical method
supported therapeutic drug monitoring and confirmed that taselisib significantly improved objective
response rates (50% vs. 39.3% with placebo). The enhanced activity was particularly notable in patients with

PIK3CA mutations (56.2% vs. 38% with placebo), demonstrating the method's utility in identifying patient
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populations most likely to benefit from taselisib therapy. These clinical applications underscore the critical

role of robust bioanalytical methods in translational oncology research and targeted therapy development.

Troubleshooting and Technical Notes

o Peak Shape Deterioration: If peak symmetry decreases (asymmetry factor >1.5) or retention time
shifts occur, first examine the PFP column integrity by injecting system suitability standards. PFP
columns can experience altered selectivity if the mobile phase pH exceeds 8.0, as high pH may
damage the silica support. Always maintain mobile phase pH between 2.0 and 7.5. If column
performance cannot be restored with cleaning (flushing with 20 column volumes of acetonitrile),

replacement may be necessary. [1] [2]

e Ion Suppression Effects: Although the SPE clean-up effectively minimizes matrix effects, occasional
ion suppression can occur with specific patient plasma samples. To address this, ensure consistent
sample preparation techniques and monitor internal standard response across samples. If suppression
is observed, consider modifying the SPE wash conditions (increasing water volume or adding a weak
organic wash) or slightly adjusting the chromatographic gradient to shift taselisib retention away from

the suppression region. [1]

e Retention Time Instability: PFP columns exhibit unique retention mechanisms that can be more
sensitive to mobile phase composition and temperature changes compared to C18 columns. Maintain
consistent mobile phase preparation using freshly prepared buffers and organic modifiers. For
improved retention time reproducibility, consider adding a column thermeostat to maintain consistent
temperature. If retention times continue to drift, the column may be approaching the end of its usable

lifetime. [2]

o Sensitivity Issues: If the method fails to achieve the LLOQ of 0.400 ng/mL, check the mass
spectrometer calibration and source cleanliness. Reduced response for taselisib and its internal
standard may indicate the need for source cleaning or instrument maintenance. Additionally, verify the
SPE extraction efficiency by comparing the response of extracted samples with post-extraction spiked

samples. Recovery should consistently exceed 85% for both taselisib and the internal standard. [1]
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Conclusion

The validated LC-MS/MS method using a PFP stationary phase provides a robust, sensitive, and specific
approach for quantifying taselisib in human plasma. The method's performance characteristics, including a
linear range of 0.400-400 ng/mL, precision within 6.8% RSD, and accuracy of 96.2-103.5%, fully comply
with regulatory requirements for bioanalytical method validation. The application of a PFP column rather
than traditional C18 phases exploits multiple interaction mechanisms that collectively enhance selectivity
and retention for taselisib, demonstrating the value of orthogonal separation chemistries in bioanalysis. The
method has been successfully applied to support numerous clinical trials, generating reliable
pharmacokinetic data that has informed taselisib's clinical development program. This comprehensive
protocol provides researchers with detailed instructions for implementing taselisib quantification, supporting

ongoing investigations into PI3K-targeted therapies for cancer treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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